2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a pyrimidine ring. The propyl group at the 6-position of the pyrimidine ring adds to its unique structural features. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride, 6-propylpyrimidin-4(3H)-one, and a thiol reagent.
Formation of Thioether Linkage: The 3-fluorobenzyl chloride is reacted with a thiol reagent under basic conditions to form the 3-fluorobenzyl thioether intermediate.
Coupling Reaction: The intermediate is then coupled with 6-propylpyrimidin-4(3H)-one using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: De-fluorinated or modified pyrimidine derivatives
Substitution: Benzyl derivatives with different functional groups
Scientific Research Applications
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of pyrimidine derivatives.
Chemical Biology: It serves as a tool compound for probing the interactions of pyrimidine derivatives with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to the target, while the thioether linkage and pyrimidine ring contribute to its overall stability and bioactivity. The compound may inhibit or activate certain biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the fluorobenzyl group and the propyl-substituted pyrimidine ring. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-2-4-12-8-13(18)17-14(16-12)19-9-10-5-3-6-11(15)7-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWSUBERQNVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.